molecular formula C15H12FN B12826910 4-Fluoro-7-methyl-2-phenyl-1H-indole

4-Fluoro-7-methyl-2-phenyl-1H-indole

Cat. No.: B12826910
M. Wt: 225.26 g/mol
InChI Key: OUNGUDUOOKOEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-methyl-2-phenyl-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 4, a methyl group at position 7, and a phenyl substituent at position 2 of the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .

Scientific Research Applications

4-Fluoro-7-methyl-2-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

The structural and functional properties of 4-fluoro-7-methyl-2-phenyl-1H-indole can be contextualized by comparing it to analogous indole derivatives.

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-F, 7-CH₃, 2-Ph C₁₅H₁₂FN 225.27 High lipophilicity; potential bioactivity
7-Methyl-2-phenyl-1H-indole 7-CH₃, 2-Ph C₁₅H₁₃N 207.27 Base structure; used in synthetic intermediates
4-Fluoro-7-methyl-1H-indole-2-carboxylic acid 4-F, 7-CH₃, 2-COOH C₁₀H₈FNO₂ 209.18 Enhanced solubility; carboxyl group for conjugation
4-Fluoro-7-iodo-1H-indole 4-F, 7-I C₈H₅FIN 261.03 Radiolabeling potential; bulky substituent
4-Fluoro-7-methoxy-1H-indole 4-F, 7-OCH₃ C₉H₈FNO 165.17 Methoxy group improves metabolic stability

Key Observations:

Substituent Effects on Lipophilicity: The phenyl group at position 2 in this compound increases lipophilicity compared to the carboxylic acid derivative (C₁₀H₈FNO₂), which has higher aqueous solubility due to the polar carboxyl group .

This contrasts with 7-methoxy-4-fluoro-1H-indole, where the methoxy group (electron-donating) at position 7 could counterbalance the fluorine’s electronic effects .

Synthetic Accessibility :

  • The synthesis of this compound likely requires regioselective functionalization. For example, directed ortho-metallation or cross-coupling reactions may be employed, as seen in analogous indole syntheses (e.g., methylation via potassium t-butoxide and methyl iodide in toluene ).

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

4-fluoro-7-methyl-2-phenyl-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-7-8-13(16)12-9-14(17-15(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

OUNGUDUOOKOEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.